molecular formula C6HF9N2 B3059465 3,4,5-tris(trifluoromethyl)-1H-pyrazole CAS No. 19968-20-8

3,4,5-tris(trifluoromethyl)-1H-pyrazole

Cat. No.: B3059465
CAS No.: 19968-20-8
M. Wt: 272.07 g/mol
InChI Key: FTPCKDUEVYSIIY-UHFFFAOYSA-N
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Description

3,4,5-Tris(trifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound characterized by the presence of three trifluoromethyl groups attached to a pyrazole ring

Scientific Research Applications

3,4,5-Tris(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-tris(trifluoromethyl)-1H-pyrazole typically involves the transformation of a carboxylic group in a pyrazole core into trifluoromethyl groups. One of the key steps in this synthesis is the use of sulfur tetrafluoride to introduce the trifluoromethyl groups . The reaction conditions often require careful control of temperature and the use of specific solvents to ensure the successful formation of the desired product.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthetic protocols developed for laboratory-scale preparation can be adapted for larger-scale production. The use of sulfur tetrafluoride and other reagents in a controlled environment allows for the gram-scale preparation of this compound .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Tris(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Sulfur Tetrafluoride:

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole oxides, while reduction can yield pyrazoline derivatives .

Mechanism of Action

The mechanism of action of 3,4,5-tris(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

    3,4-Bis(trifluoromethyl)-1H-pyrazole: Lacks one trifluoromethyl group compared to 3,4,5-tris(trifluoromethyl)-1H-pyrazole.

    3,5-Difluoromethyl-1H-pyrazole: Contains two trifluoromethyl groups at different positions on the pyrazole ring.

Uniqueness: this compound is unique due to the presence of three trifluoromethyl groups, which significantly influence its chemical properties and reactivity. This makes it more lipophilic and potentially more biologically active compared to its analogs .

Properties

IUPAC Name

3,4,5-tris(trifluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF9N2/c7-4(8,9)1-2(5(10,11)12)16-17-3(1)6(13,14)15/h(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPCKDUEVYSIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(F)(F)F)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF9N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531613
Record name 3,4,5-Tris(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19968-20-8
Record name 3,4,5-Tris(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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